molecular formula C23H32N4O9 B12420245 PTAD-PEG4-alkyne

PTAD-PEG4-alkyne

Cat. No.: B12420245
M. Wt: 508.5 g/mol
InChI Key: WWMWQNARGRUYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTAD-PEG4-alkyne is a cleavable 4-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

PTAD-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of a terminal alkyne group and a PTAD group linked through a linear PEG chain. The synthesis typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

PTAD-PEG4-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include copper catalysts, azide-containing molecules, and appropriate solvents. The reaction conditions typically involve mild temperatures and neutral pH to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from the reactions involving this compound are bioconjugates, such as antibody-drug conjugates, where the alkyne group of this compound reacts with the azide group of another molecule to form a stable triazole linkage .

Mechanism of Action

The mechanism of action of PTAD-PEG4-alkyne involves its role as a linker in antibody-drug conjugates. The alkyne group of this compound undergoes copper-catalyzed azide-alkyne cycloaddition with azide-containing molecules, forming a stable triazole linkage. This linkage allows for the stable attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32N4O9

Molecular Weight

508.5 g/mol

IUPAC Name

N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide

InChI

InChI=1S/C23H32N4O9/c1-3-8-32-11-13-34-15-16-35-14-12-33-9-6-21(28)24-7-10-36-19-5-4-18(17-20(19)31-2)27-22(29)25-26-23(27)30/h1,4-5,17H,6-16H2,2H3,(H,24,28)(H,25,29)(H,26,30)

InChI Key

WWMWQNARGRUYDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.